(S)-Morpholine-3-carboxylic acid hydrochloride
Overview
Description
(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of morpholine, a heterocyclic amine, and is often used in the synthesis of pharmaceuticals and other organic compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine with a carboxylating agent under controlled conditions. One common method is the reaction of morpholine with chloroacetic acid, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. The reaction conditions often include the use of solvents like water or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted morpholine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted morpholine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
(S)-Morpholine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Morpholine-3-carboxylic acid hydrochloride include:
- Morpholine-4-carboxylic acid
- Pyrrolidine-3-carboxylic acid
- Piperidine-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its chiral nature and specific chemical properties. The (S)-enantiomer provides unique interactions in chiral environments, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.
Properties
IUPAC Name |
(3S)-morpholine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLARZELUGARZ-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655097 | |
Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-04-9 | |
Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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